Mollisin

Description

Mollisin has been reported in Mollisia caesia and Mollisia with data available.

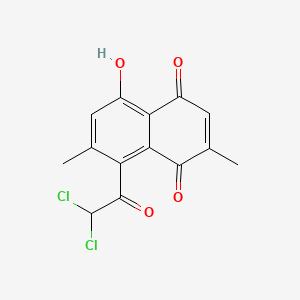

halometabolite of Mollisia caesia; structure

Structure

2D Structure

3D Structure

Properties

CAS No. |

667-92-5 |

|---|---|

Molecular Formula |

C14H10Cl2O4 |

Molecular Weight |

313.1 g/mol |

IUPAC Name |

8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H10Cl2O4/c1-5-3-7(17)10-8(18)4-6(2)12(19)11(10)9(5)13(20)14(15)16/h3-4,14,17H,1-2H3 |

InChI Key |

LBLPBDUCKUHMIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=O)C=C(C(=O)C2=C1C(=O)C(Cl)Cl)C)O |

Other CAS No. |

667-92-5 |

Synonyms |

mollisin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Biosynthesis of Mollisin: A Technical Guide

An In-depth Exploration of the Dichloronaphthoquinone from Mollisia caesia

Abstract

Mollisin, a dichloronaphthoquinone derivative, is a secondary metabolite produced by the fungus Mollisia caesia. First identified in 1957, its unique chemical structure and biosynthetic origin as a polyketide have since been subjects of scientific inquiry. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological activities of this compound. It details the experimental protocols for its isolation and characterization, presents available quantitative data, and visualizes the key biosynthetic pathway. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and natural product chemistry.

Introduction

The genus Mollisia encompasses a diverse group of fungi, many of which are saprotrophs found on decaying plant matter[1]. Within this genus, Mollisia caesia is notable for its production of this compound, a dichlorinated naphthoquinone[1][2]. The discovery of this compound opened an avenue for investigating the biosynthesis of halogenated natural products in fungi. This guide synthesizes the current knowledge on this compound, with a focus on its chemical synthesis by the fungal machinery.

Discovery and Structure Elucidation

This compound was first reported as a dichloronaphthoquinone derivative isolated from Mollisia caesia in 1957. Subsequent studies focused on elucidating its precise chemical structure, which was determined to be 8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethyl-1,4-naphthalenedione[2]. The structure was confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[3].

Physicochemical Properties of this compound

| Property | Value/Description |

| Molecular Formula | C₁₄H₁₀Cl₂O₄ |

| IUPAC Name | 8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform and acetone. |

Biosynthesis of this compound

The biosynthesis of this compound in Mollisia caesia proceeds via a single-chain polyketide pathway[3]. This was determined through isotopic labeling studies using [2-¹³C]acetate and [1,2-¹³C₂]acetate, followed by NMR analysis of the resulting this compound.

The key steps in the proposed biosynthetic pathway are:

-

Polyketide Chain Assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the naphthalene ring system.

-

Chlorination: A crucial step in the biosynthesis is the dichlorination of a reactive methylene group. This reaction is catalyzed by a chloroperoxidase[3].

-

Chain Scission: It is presumed that chain scission occurs in conjunction with the dichlorination step[3].

Key Enzymes in this compound Biosynthesis

While the complete enzymatic machinery has not been fully characterized, two key enzyme classes are known to be involved:

-

Polyketide Synthase (PKS): A Type I iterative PKS is responsible for the assembly of the polyketide backbone. The specific gene cluster encoding the this compound PKS in Mollisia caesia has not yet been identified.

-

Chloroperoxidase: This enzyme facilitates the incorporation of two chlorine atoms into the this compound precursor. The activity of a chloroperoxidase has been detected in mycelial extracts of Mollisia caesia[3].

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed single-chain polyketide pathway for this compound biosynthesis.

Caption: Proposed biosynthetic pathway of this compound in Mollisia caesia.

Experimental Protocols

Fungal Culture and this compound Production

Mollisia caesia can be cultured on standard fungal media to produce this compound.

Protocol for Culturing Mollisia caesia

-

Media Preparation: Prepare 2% malt extract agar or potato dextrose agar plates[1].

-

Inoculation: Inoculate the agar plates with ascospores or mycelial plugs of Mollisia caesia.

-

Incubation: Incubate the plates at room temperature (approximately 20-25°C) in the dark.

-

Submerged Fermentation (for larger scale production):

-

Inoculate a liquid medium (e.g., potato dextrose broth) with mycelia from the agar plates.

-

Incubate in a shaker incubator at an appropriate speed and temperature for several days to weeks to allow for fungal growth and this compound production.

-

Isolation and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from fungal cultures.

Extraction and Purification Workflow

Caption: General workflow for the isolation and purification of this compound.

Characterization of this compound

The structure of purified this compound is confirmed using modern spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

Chloroperoxidase Activity Assay

The activity of chloroperoxidase in Mollisia caesia extracts can be assayed using monochlorodimedone as a substrate[3].

Protocol for Chloroperoxidase Assay

-

Preparation of Cell Extract:

-

Harvest mycelium from 19-day old cultures and wash with 0.1 M phosphate buffer (pH 7.0) by centrifugation.

-

Resuspend the mycelium in twice its volume of buffer and disrupt using a sonic oscillator.

-

Clarify the homogenate by centrifugation (10,000 x g for 30 min) to obtain the cell extract[3].

-

-

Assay Procedure:

-

The assay is based on the increase in absorbance at 278 nm that accompanies the formation of dichlorodimedone from monochlorodimedone[3].

-

Prepare a reaction mixture containing the cell extract, monochlorodimedone, and a suitable buffer.

-

Monitor the change in absorbance at 278 nm over time using a spectrophotometer.

-

Biological Activity of this compound

Information regarding the specific biological activities of this compound, including quantitative data such as Minimum Inhibitory Concentrations (MIC) against microbial strains or half-maximal inhibitory concentrations (IC₅₀) against cancer cell lines, is not extensively documented in publicly available literature. Further research is required to fully elucidate the pharmacological potential of this fungal metabolite.

Conclusion and Future Perspectives

This compound remains an intriguing fungal secondary metabolite with a unique dichlorinated structure synthesized via a polyketide pathway. While its discovery and the general outline of its biosynthesis have been established, significant gaps in our knowledge remain. Future research should focus on:

-

Genomic Analysis: Identifying the complete biosynthetic gene cluster for this compound in Mollisia caesia to understand the specific enzymes involved and their regulation.

-

Quantitative Bioactivity Studies: A thorough evaluation of the antimicrobial and cytotoxic potential of this compound is necessary to determine its therapeutic relevance.

-

Optimization of Production: Developing optimized fermentation protocols to increase the yield of this compound for further study and potential applications.

A deeper understanding of the biosynthesis and biological function of this compound will not only contribute to the field of natural product chemistry but may also unveil new avenues for drug discovery and development.

References

The Biosynthesis of Mollisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollisin, a dichlorinated naphthoquinone produced by the fungus Mollisia caesia, has attracted scientific interest due to its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. It is established that this compound is synthesized via a single-chain polyketide pathway, with acetate serving as the primary precursor. Key enzymatic activities implicated in this pathway include a polyketide synthase (PKS) and a chloroperoxidase. This document details the proposed biosynthetic steps, summarizes the experimental evidence supporting this pathway, and provides generalized protocols for key experiments. While the fundamental pathway has been outlined, the specific biosynthetic gene cluster and the detailed characteristics of the involved enzymes remain to be elucidated, presenting opportunities for future research.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a single-chain polyketide pathway. This pathway involves the iterative condensation of small carboxylic acid units to form a poly-β-keto chain, which then undergoes cyclization, aromatization, and tailoring reactions to yield the final this compound molecule.

The core of the pathway is driven by a Type I Polyketide Synthase (PKS), which is a large, multi-domain enzyme. The process begins with a starter unit, acetyl-CoA, and is followed by the sequential addition of extender units, derived from malonyl-CoA. Each extension step involves a decarboxylative Claisen condensation, a reaction inherently catalyzed by the ketosynthase (KS) domain of the PKS.

Following the assembly of the polyketide chain, it is believed to undergo cyclization and aromatization to form a naphthoquinone scaffold. A key tailoring step is the dichlorination of the molecule, which is catalyzed by a chloroperoxidase.

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

While the specific enzymes of the this compound pathway have not been isolated and characterized, their activities have been inferred from experimental data.

-

Polyketide Synthase (PKS): This enzyme is central to the biosynthesis, responsible for assembling the carbon backbone of this compound from acetate units. The single-chain nature of the pathway suggests a multi-domain, iterative Type I PKS.

-

Chloroperoxidase: The presence of two chlorine atoms in the this compound structure strongly indicates the action of a halogenating enzyme. Studies have confirmed chloroperoxidase activity in cell extracts of Mollisia caesia.[1][2] This enzyme is responsible for the dichlorination of a reactive methylene group on a polyketide precursor.[1][2]

-

Decarboxylase Activity: Decarboxylation is a fundamental step in polyketide biosynthesis, occurring during the chain elongation process catalyzed by the ketosynthase (KS) domain of the PKS. No evidence suggests the involvement of a separate decarboxylase for other steps in the pathway.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics and yields of the this compound biosynthetic pathway. Future research, upon identification and characterization of the biosynthetic gene cluster and individual enzymes, will be crucial to populate the following parameters.

| Parameter | Value | Method of Determination | Reference |

| Polyketide Synthase | |||

| Km for Acetyl-CoA | Data not available | Enzyme Assay | |

| Km for Malonyl-CoA | Data not available | Enzyme Assay | |

| kcat | Data not available | Enzyme Assay | |

| Chloroperoxidase | |||

| Km for Naphthoquinone Intermediate | Data not available | Enzyme Assay | |

| kcat | Data not available | Enzyme Assay | |

| Overall Pathway | |||

| Molar yield from Acetate | Data not available | Isotopic Labeling/Metabolic Flux Analysis |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on key experimental techniques. Below are detailed, generalized protocols for these methods.

Isotopic Labeling for Polyketide Pathway Elucidation

This protocol describes a general workflow for using stable isotope-labeled precursors to trace the biosynthetic origin of a polyketide like this compound.

Caption: Workflow for isotopic labeling experiments.

Protocol:

-

Culture Preparation: Inoculate a suitable liquid culture medium with Mollisia caesia. Grow the culture under optimal conditions (temperature, agitation, light) to the mid-logarithmic phase of growth.

-

Precursor Preparation: Prepare a sterile stock solution of the isotope-labeled precursor, for example, [2-²H₃]acetate.

-

Supplementation: Add the labeled precursor to the fungal culture. The final concentration should be optimized to ensure incorporation without toxicity.

-

Incubation: Continue the incubation for a period that allows for the biosynthesis and accumulation of this compound.

-

Harvesting and Extraction: Harvest the fungal mycelium and/or culture broth. Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Purify the labeled this compound from the crude extract using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

NMR Analysis: Dissolve the purified labeled this compound in a suitable deuterated solvent. Acquire ¹H and ²H NMR spectra.[1]

-

Data Interpretation: Compare the spectra of the labeled and unlabeled this compound to determine the positions and extent of isotopic enrichment. This information reveals the origin of the carbon skeleton.

Chloroperoxidase Activity Assay

This protocol details a spectrophotometric assay to detect chloroperoxidase activity using monochlorodimedone as a substrate.[1][2]

Caption: Workflow for the chloroperoxidase activity assay.

Protocol:

-

Preparation of Cell-Free Extract:

-

Harvest Mollisia caesia mycelia from a culture producing this compound.

-

Wash the mycelia with a suitable buffer (e.g., 100 mM citric acid buffer with 100 mM potassium phosphate, pH 2.75).

-

Disrupt the cells by methods such as sonication or grinding in liquid nitrogen.

-

Centrifuge the homogenate to pellet cell debris and collect the supernatant as the cell-free extract.

-

-

Assay Reagents:

-

Buffer: 100 mM Citric Acid Buffer with 100 mM Potassium Phosphate, pH 2.75.

-

Substrate Solution: 0.1 mM Monochlorodimedone with 20 mM Potassium Chloride in the assay buffer.

-

Initiator: 0.3% (v/v) Hydrogen Peroxide solution.

-

-

Assay Procedure:

-

In a quartz cuvette, combine the substrate solution and the cell-free extract.

-

Place the cuvette in a spectrophotometer and equilibrate to 25°C.

-

Initiate the reaction by adding the hydrogen peroxide solution and mix immediately.

-

Monitor the decrease in absorbance at 278 nm over time.

-

-

Calculation of Activity:

-

Determine the rate of change in absorbance per minute (ΔA₂₇₈/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient of monochlorodimedone. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of monochlorodimedone per minute.

-

Future Outlook and Research Directions

The study of this compound biosynthesis is an area ripe for further investigation. The primary next step is the identification and characterization of the this compound biosynthetic gene cluster (BGC) in Mollisia caesia. This can be achieved through genome sequencing and bioinformatic analysis, followed by gene knockout and heterologous expression studies to confirm the function of the genes within the cluster.

Once the BGC is identified, the individual enzymes, particularly the polyketide synthase and the chloroperoxidase, can be overexpressed, purified, and subjected to detailed biochemical and structural analyses. This will provide a deeper understanding of the catalytic mechanisms, substrate specificities, and protein-protein interactions that govern the precise assembly of the this compound molecule. This knowledge will not only complete our understanding of this fascinating natural product but may also open avenues for the bioengineering of novel chlorinated polyketides with potential applications in medicine and agriculture.

References

Mollisin chemical structure and properties

It has come to our attention that the term "Mollisin" refers to more than one distinct chemical compound in scientific literature. To provide you with an accurate and relevant in-depth technical guide, please clarify which of the following molecules you are interested in:

Compound 1: this compound (a dichlorinated naphthoquinone)

-

Chemical Name: 8-(2,2-dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione

-

Molecular Formula: C₁₄H₁₀Cl₂O₄

-

Key Reported Activities: Antifungal properties.

Compound 2: this compound (a protein)

-

Source: Isolated from the chestnut Castanea mollissima.

-

Class: Thaumatin-like protein (TLP).

-

Key Reported Activities: Antifungal activity and inhibition of HIV-1 reverse transcriptase.

Once you specify the compound of interest, we will proceed with generating the detailed technical guide, including its chemical structure, properties, relevant biological data, experimental protocols, and pathway diagrams as requested.

Spectroscopic Profile of Mollisin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Mollisin, a naturally occurring naphthoquinone derivative. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. This document compiles and presents Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for acetylated this compound.

Data Presentation

Table 1: ¹³C NMR Spectroscopic Data for Acetylated this compound

| Carbon Number | Chemical Shift (δ) in ppm |

| 1 | 182.2 |

| 2 | 148.9 |

| 3 | 134.4 |

| 4 | 182.2 |

| 4a | 132.5 |

| 5 | 138.8 |

| 6 | 125.5 |

| 7 | 137.2 |

| 8 | 119.8 |

| 8a | 132.5 |

| 9 | 160.2 |

| 10 | 110.1 |

| 11 | 132.5 |

| 12 (Cl) | - |

| 13 (CH₃) | 20.7 |

| 14 (CH₃) | 20.7 |

| 15 (OCOCH₃) | 169.4 |

| 16 (OCOCH₃) | 20.7 |

Note: Data obtained from a study on the biosynthesis of this compound where it was converted to this compound acetate for analysis. The numbering of the carbon atoms may vary depending on the nomenclature used.

¹H NMR Data:

Detailed ¹H NMR data for this compound was not explicitly found in the searched literature. However, analysis of the structure of acetylated this compound would be expected to show signals corresponding to the aromatic protons on the naphthoquinone core, the methyl protons, and the acetyl methyl protons.

Experimental Protocols

NMR Spectroscopy of Acetylated this compound

The ¹³C NMR spectrum of acetylated this compound was recorded on a spectrometer operating at a frequency of 67.92 MHz. The sample was prepared by dissolving it in a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common solvent for NMR analysis of organic compounds. To enhance the signal-to-noise ratio, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) was added. The spectrum was obtained using proton noise-decoupling and Fourier transform techniques. For natural abundance samples, a significant number of transients (e.g., 10,000) with a pulse delay were acquired to obtain a clear spectrum. For isotopically enriched samples, the number of transients and pulse delay were adjusted accordingly to obtain optimal results.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Data Presentation

Specific high-resolution mass spectrometry data for this compound, including the exact mass of the molecular ion and its fragmentation pattern, were not available in the public domain search results. However, based on its chemical structure (C₁₄H₁₀Cl₂O₄), the expected nominal mass of the most abundant isotopes would be approximately 312 g/mol .

Experimental Protocols

General Protocol for Mass Spectrometry of Natural Products

A typical experimental protocol for obtaining the mass spectrum of a natural product like this compound would involve the following steps:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: A soft ionization technique is generally preferred to minimize fragmentation and observe the molecular ion. Common methods include:

-

Electrospray Ionization (ESI): The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.

-

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed to provide information about the molecule's connectivity.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Data Presentation

Specific IR absorption data for this compound was not found in the searched literature. However, based on its structure, the IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

C=O (carbonyl) stretching: Strong absorptions in the region of 1650-1700 cm⁻¹ for the quinone carbonyl groups.

-

C=C (aromatic) stretching: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl (chloro) stretching: Absorptions typically in the 600-800 cm⁻¹ region.

-

C-O (ether) stretching: If applicable, in the 1000-1300 cm⁻¹ region.

Experimental Protocols

General Protocol for Infrared Spectroscopy of a Solid Sample

To obtain an IR spectrum of a solid compound like this compound, one of the following sample preparation methods is typically used:

-

KBr Pellet: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer.

-

Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (a mineral oil) to create a thick suspension (mull). The mull is then placed between two salt plates (e.g., NaCl or KBr) for analysis. The spectrum of Nujol itself must be taken into account when interpreting the results.

-

Attenuated Total Reflectance (ATR): The solid sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide) through which the IR beam is passed. This technique requires minimal sample preparation.

The prepared sample is then placed in the sample compartment of an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

The Biological Activity of Mollisin: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the biological activities of Mollisin, a 28 kDa thaumatin-like protein (TLP) isolated from the Chinese chestnut, Castanea mollissima. Primarily recognized for its potent antifungal properties, this compound also exhibits inhibitory effects against HIV-1 reverse transcriptase. This document synthesizes the available quantitative data on its efficacy, details the experimental protocols for assessing its activity, and elucidates its proposed mechanisms of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel, naturally derived proteins.

Introduction to this compound

This compound is a thaumatin-like protein (TLP) with a molecular mass of 28 kDa, purified from the seeds of the Chinese chestnut, Castanea mollissima[1]. TLPs are a class of pathogenesis-related (PR-5) proteins found in plants, known for their roles in host defense, particularly against fungal pathogens[2]. This compound is distinguished by its significant in-vitro antifungal activity against several plant pathogenic fungi and its ability to inhibit viral enzymes[1]. Unlike some other antifungal proteins, this compound does not exhibit mitogenic activity towards mouse splenocytes, suggesting a degree of specificity in its biological interactions[1].

Biological Activities of this compound

The primary biological activities of this compound documented in the scientific literature are its antifungal and anti-retroviral effects.

Antifungal Activity

This compound has demonstrated potent inhibitory activity against the mycelial growth of various fungal species. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), varies depending on the target fungus[1]. The protein's antifungal potency is reported to be higher than that of other known thaumatin-like proteins, such as those from French beans and kiwi fruit[1].

Anti-HIV Activity

In addition to its antifungal effects, this compound has been shown to inhibit the enzymatic activity of HIV-1 reverse transcriptase, a critical enzyme for the replication of the human immunodeficiency virus[1].

Quantitative Efficacy Data

The biological activities of this compound have been quantified to determine its potency. The following tables summarize the available IC50 data.

Table 1: Antifungal Activity of this compound

| Fungal Species | IC50 (µM) | Reference |

|---|---|---|

| Fusarium oxysporum | 0.83 | [1] |

| Mycosphaerella arachidicola | 6.48 | [1] |

| Physalospora piricola | 9.21 |[1] |

Table 2: Anti-HIV Activity of this compound

| Target Enzyme | IC50 (µM) | Reference |

|---|

| HIV-1 Reverse Transcriptase | 14 |[1] |

Mechanism of Action

Antifungal Mechanism

As a thaumatin-like protein, this compound's antifungal mechanism is believed to involve the disruption of fungal cell wall and membrane integrity. This multi-step process is initiated by the protein's interaction with key structural components of the fungal cell.

-

Binding to β-1,3-glucans: TLPs are known to bind to β-1,3-glucans, which are essential polysaccharides in the fungal cell wall[2]. This interaction is a critical first step for the protein's antifungal action.

-

Membrane Permeabilization: Following binding, TLPs induce permeabilization of the fungal plasma membrane. This leads to the uncontrolled efflux of intracellular ions, such as potassium, and disrupts the electrochemical gradient necessary for cell survival[2][3].

-

Induction of Oxidative Stress: The disruption of membrane integrity can trigger the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage of lipids, proteins, and nucleic acids[2].

-

Cell Death: The cumulative effect of cell wall disorganization, membrane permeabilization, ion leakage, and oxidative stress results in the inhibition of mycelial growth and ultimately leads to fungal cell death[1][2][3].

Anti-HIV Mechanism

This compound's anti-HIV activity is attributed to the direct inhibition of the HIV-1 reverse transcriptase enzyme. This enzyme is responsible for converting the viral RNA genome into DNA, a crucial step for the integration of the virus into the host cell's genome. By binding to and inhibiting this enzyme, this compound prevents viral replication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Purification of this compound

The purification of this compound from Castanea mollissima seeds involves a multi-step chromatographic process to isolate the 28 kDa protein.

-

Preparation of Crude Extract:

-

Homogenize shelled chestnut seeds in 10 mM Tris-HCl buffer (pH 7.3) using a blender.

-

Centrifuge the homogenate at approximately 13,000 rpm for 30 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which serves as the crude protein extract.

-

-

Ion-Exchange Chromatography (Anionic):

-

Apply the crude extract to a DEAE-cellulose column pre-equilibrated with the Tris-HCl buffer.

-

Wash the column with the same buffer to remove unbound proteins.

-

Elute bound proteins using a linear gradient of NaCl (e.g., 0-1 M) in the Tris-HCl buffer. Collect fractions and assay for antifungal activity.

-

-

Affinity Chromatography:

-

Pool the active fractions and apply them to an Affi-gel blue gel column to separate proteins based on affinity for the Cibacron Blue F3G-A dye.

-

Elute the bound proteins according to the manufacturer's instructions, typically using a high salt concentration.

-

-

Ion-Exchange Chromatography (Cationic):

-

Further purify the active fractions using a CM-Sepharose column, eluting with a salt gradient to separate proteins based on their positive charge.

-

-

Size-Exclusion Chromatography (FPLC):

-

As a final polishing step, apply the concentrated active fraction to a Superdex 75 FPLC column to separate proteins by molecular weight.

-

Collect fractions corresponding to a molecular mass of approximately 28 kDa.

-

-

Verification:

-

Analyze the purity of the final sample using SDS-PAGE, which should show a single band at 28 kDa.

-

Antifungal Activity Assay (Microtiter Plate Method)

This protocol determines the IC50 of this compound against fungal mycelial growth.

-

Preparation of Fungal Inoculum:

-

Culture the desired fungal species (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates until sufficient mycelial growth or sporulation is observed.

-

Prepare a spore suspension or mycelial fragment suspension in sterile Potato Dextrose Broth (PDB). Adjust the concentration to a standardized value (e.g., 5 x 10⁴ conidia/mL).

-

-

Assay Setup:

-

In a 96-well flat-bottom microtiter plate, add 50 µL of 2x concentrated PDB to each well.

-

Prepare a serial dilution of purified this compound in sterile water. Add 50 µL of each this compound dilution to the appropriate wells. Include a positive control (a known antifungal agent) and a negative control (sterile water, no protein).

-

Add 100 µL of the fungal inoculum to each well. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate and incubate at 25°C for 48-72 hours without shaking.

-

-

Data Acquisition:

-

Measure the optical density (OD) of each well at 600 nm using a microplate reader.

-

The OD is proportional to the fungal growth.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the negative control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol is a standard colorimetric ELISA-based method for assessing RT inhibition.

-

Reagent Preparation:

-

Use a commercially available HIV-1 RT Assay Kit, which typically includes a microplate pre-coated with streptavidin, reaction buffer, dNTP mix (labeled with biotin and digoxigenin), recombinant HIV-1 RT enzyme, and detection reagents.

-

Prepare serial dilutions of purified this compound to be tested.

-

-

Reverse Transcription Reaction:

-

In reaction tubes, combine the reaction buffer, the dNTP mix, and a specific concentration of this compound or a control (e.g., buffer for 100% activity, a known RT inhibitor for positive control).

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the mixture at 37°C for 1 hour to allow for the synthesis of biotin- and digoxigenin-labeled DNA.

-

-

ELISA-based Detection:

-

Transfer the reaction mixture to the streptavidin-coated microplate wells. The biotin-labeled DNA will bind to the streptavidin.

-

Incubate at 37°C for 1 hour, then wash the wells to remove unbound reagents.

-

Add an anti-digoxigenin antibody conjugated to peroxidase (HRP) to each well. Incubate for 1 hour at 37°C. This antibody will bind to the digoxigenin-labeled DNA.

-

Wash the wells thoroughly to remove any unbound antibody-conjugate.

-

Add a peroxidase substrate (e.g., ABTS). The HRP enzyme will catalyze a color change.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm).

-

The absorbance is directly proportional to the amount of DNA synthesized and thus to the RT activity.

-

Calculate the percentage of RT inhibition for each this compound concentration and determine the IC50 value.

-

Mitogenic Activity Assay (MTT Assay)

This assay determines if this compound stimulates the proliferation of mouse splenocytes, a measure of mitogenic activity. This compound was found to be non-mitogenic[1].

-

Splenocyte Isolation:

-

Aseptically harvest spleens from mice.

-

Prepare a single-cell suspension by gently disrupting the spleen tissue through a cell strainer into RPMI-1640 medium.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the remaining splenocytes with RPMI-1640 medium and resuspend to a final concentration of 2 x 10⁶ cells/mL in complete RPMI-1640 (supplemented with 10% FBS, penicillin/streptomycin).

-

-

Cell Culture:

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of medium containing various concentrations of this compound.

-

Include a positive control (a known mitogen like Concanavalin A or Phytohaemagglutinin) and a negative control (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

An increase in absorbance compared to the negative control indicates cell proliferation and thus mitogenic activity.

-

Conclusion and Future Perspectives

This compound, a thaumatin-like protein from Castanea mollissima, presents as a promising biomolecule with potent and specific biological activities. Its significant antifungal efficacy, coupled with its anti-retroviral properties, makes it a compelling candidate for further investigation in the fields of agriculture (as a potential bio-fungicide) and medicine. The lack of mitogenic activity is a favorable characteristic, suggesting a lower potential for non-specific immune stimulation.

Future research should focus on a more detailed characterization of its antifungal mechanism against a wider range of fungal pathogens, including those affecting human health. In vivo studies are necessary to validate the in vitro efficacy and to assess the safety and pharmacokinetic profile of this compound. Furthermore, exploring its potential synergistic effects with existing antifungal or antiviral drugs could open new avenues for combination therapies. The elucidation of its three-dimensional structure would provide invaluable insights for structure-activity relationship studies and the potential engineering of even more potent derivatives.

References

- 1. The mouse splenocyte assay, an in vivo/in vitro system for biological monitoring: studies with X-rays, fission neutrons and bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Preliminary Insights into the Antifungal Mechanism of Mollisin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a naturally occurring antifungal compound, has demonstrated notable inhibitory activity against a range of fungal pathogens. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide synthesizes the preliminary findings on the mode of action of this compound, focusing on its impact on fungal cellular processes. Due to the limited availability of specific quantitative data and detailed experimental protocols directly pertaining to this compound in publicly accessible literature, this document draws upon general antifungal research methodologies and analogous compound studies to propose a putative mechanistic framework and guide future research.

Putative Mechanisms of Antifungal Action

Based on the general understanding of antifungal compounds and the preliminary data available for compounds with similar activities, the mechanism of action of this compound is hypothesized to involve one or more of the following key cellular events:

-

Disruption of Fungal Cell Wall and Membrane Integrity: Like many antifungal agents, this compound may interfere with the synthesis or maintenance of the fungal cell wall, a structure essential for osmotic stability and cell shape. Additionally, it could interact with components of the fungal cell membrane, particularly ergosterol, leading to increased permeability and leakage of cellular contents.

-

Mitochondrial Dysfunction and Energy Depletion: A common target for antifungal compounds is the mitochondrion. This compound may disrupt the mitochondrial membrane potential, interfere with the electron transport chain, and inhibit ATP synthase, leading to a depletion of cellular ATP and ultimately cell death.

-

Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cell. Elevated ROS levels can cause significant damage to cellular macromolecules, including lipids, proteins, and DNA, leading to a state of oxidative stress that the fungal cell's antioxidant systems cannot overcome.

-

Induction of Apoptosis-like Cell Death: this compound may trigger a programmed cell death cascade in fungi, exhibiting hallmark features of apoptosis such as DNA fragmentation and chromatin condensation.

Key Experimental Protocols for Elucidating the Mechanism of Action

To rigorously investigate the proposed mechanisms of action for this compound, a series of well-defined experimental protocols are essential. The following methodologies are standard in the field of mycology and are recommended for future studies on this compound.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal strains.

Protocol:

-

Fungal Strain Preparation: Culture the desired fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar for many filamentous fungi, or Yeast Peptone Dextrose for yeasts) at their optimal growth temperature. Harvest spores or cells and adjust the concentration to a standard inoculum size (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).

-

Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungi with no drug) and a negative control (broth only). Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

-

MFC Determination: To determine the MFC, an aliquot from the wells showing no visible growth is sub-cultured onto fresh agar plates. The MFC is the lowest concentration of this compound that results in no fungal growth on the sub-culture plates after incubation.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound on the fungal mitochondrial membrane potential.

Protocol:

-

Fungal Cell Treatment: Treat fungal cells with varying concentrations of this compound (e.g., MIC/2, MIC, 2xMIC) for a defined period. Include an untreated control.

-

Staining: Stain the treated and control cells with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as Rhodamine 123 or JC-1.

-

Analysis: Analyze the stained cells using fluorescence microscopy or flow cytometry. A decrease in fluorescence intensity (for Rhodamine 123) or a shift from red to green fluorescence (for JC-1) in this compound-treated cells compared to the control indicates a disruption of the mitochondrial membrane potential.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces the production of ROS in fungal cells.

Protocol:

-

Fungal Cell Treatment: Expose fungal cells to different concentrations of this compound for various time points.

-

Staining: Stain the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Analysis: Quantify the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence in this compound-treated cells indicates an elevation in intracellular ROS levels.

Detection of Apoptosis-like Cell Death

Objective: To investigate whether this compound induces apoptosis-like cell death in fungi.

Protocol (TUNEL Assay):

-

Fungal Cell Fixation and Permeabilization: Treat fungal cells with this compound, then fix them with a suitable fixative (e.g., formaldehyde) and permeabilize the cell wall and membrane (e.g., using lyticase and Triton X-100).

-

TUNEL Staining: Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit. This assay enzymatically labels the 3'-OH ends of DNA fragments, a hallmark of apoptosis, with a fluorescently labeled dUTP.

-

Analysis: Visualize the stained cells using fluorescence microscopy. The presence of fluorescently labeled nuclei in this compound-treated cells, but not in control cells, suggests the induction of apoptosis-like cell death.

Data Presentation

As specific quantitative data for this compound is not yet available, the following tables are presented as templates for organizing and presenting future experimental findings.

Table 1: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | Data | Data |

| Aspergillus fumigatus | Data | Data |

| Cryptococcus neoformans | Data | Data |

| Fusarium oxysporum | Data | Data |

Table 2: Effect of this compound on Fungal Mitochondrial Membrane Potential (ΔΨm)

| Fungal Species | This compound Conc. (µg/mL) | % of Cells with Depolarized ΔΨm |

| Candida albicans | 0 (Control) | Data |

| MIC/2 | Data | |

| MIC | Data | |

| 2xMIC | Data |

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound

| Fungal Species | This compound Conc. (µg/mL) | Relative Fluorescence Units (RFU) |

| Candida albicans | 0 (Control) | Data |

| MIC/2 | Data | |

| MIC | Data | |

| 2xMIC | Data |

Table 4: Apoptosis-like Cell Death Induced by this compound (TUNEL Assay)

| Fungal Species | This compound Conc. (µg/mL) | % of TUNEL-Positive Cells |

| Candida albicans | 0 (Control) | Data |

| MIC/2 | Data | |

| MIC | Data | |

| 2xMIC | Data |

Visualizing Proposed Mechanistic Pathways

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows for studying this compound's mechanism of action.

A Technical Guide to the Natural Sources and Isolation of Mollisin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a naphthoquinone derivative with the chemical structure 8-(dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione, is a fungal secondary metabolite of significant interest due to its pronounced antifungal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the ascomycete fungus, Mollisia caesia.[1] This species, belonging to the family Mollisiaceae, is a saprophyte commonly found on decaying wood. Several species within the Mollisia genus are known producers of a diverse array of secondary metabolites, with this compound being a characteristic compound of M. caesia. While M. caesia is the principal reported producer, it is plausible that other species within the extensive Mollisia genus may also synthesize this compound or its structural analogs.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that involves fermentation of the producing organism, followed by extraction and chromatographic purification of the target metabolite.

Fungal Fermentation

Successful production of this compound is contingent on the optimal cultivation of Mollisia caesia. While specific fermentation parameters can vary, a general protocol for the cultivation of filamentous fungi for secondary metabolite production can be adapted.

Table 1: General Fermentation Parameters for Mollisia caesia

| Parameter | Recommended Conditions |

| Culture Medium | Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB) |

| Inoculum | Mycelial plugs from a fresh agar plate culture |

| Fermentation Type | Submerged liquid fermentation |

| Temperature | 20-25°C |

| pH | 5.0-6.0 |

| Aeration | Shaking at 120-150 rpm |

| Incubation Time | 14-21 days |

Experimental Protocol: Cultivation of Mollisia caesia

-

Inoculum Preparation: Aseptically transfer several mycelial plugs from a mature culture of Mollisia caesia grown on Potato Dextrose Agar (PDA) to a flask containing the sterile liquid fermentation medium.

-

Fermentation: Incubate the flask on a rotary shaker at the specified temperature and agitation speed. Monitor the culture for growth and pigmentation, as the production of this compound is often associated with the appearance of a yellowish-orange color in the mycelium and broth.

-

Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar porous material. Both the mycelium and the broth should be processed for this compound extraction, as the compound may be present in both fractions.

Extraction of this compound

This compound is a relatively nonpolar molecule and can be efficiently extracted from both the fungal biomass and the culture filtrate using organic solvents.

Experimental Protocol: Solvent Extraction of this compound

-

Biomass Extraction:

-

Lyophilize the harvested fungal biomass to remove water.

-

Pulverize the dried biomass to a fine powder.

-

Extract the powdered mycelium exhaustively with a suitable organic solvent such as ethyl acetate, chloroform, or dichloromethane at room temperature with constant agitation.

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator.

-

-

Culture Filtrate Extraction:

-

Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate or chloroform.

-

Repeat the extraction process 2-3 times to ensure complete recovery of the metabolite.

-

Combine the organic phases and concentrate in vacuo.

-

Purification of this compound

The crude extract obtained from the extraction process is a complex mixture of various metabolites. Purification of this compound to homogeneity is typically achieved through a combination of chromatographic techniques.

Table 2: Chromatographic Purification of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase System (Example) |

| Column Chromatography | Silica gel (60-120 mesh) | Gradient of n-hexane and ethyl acetate |

| Preparative HPLC | C18 silica gel | Gradient of acetonitrile and water |

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed in a nonpolar solvent like n-hexane.[2][3][4][5][6]

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[2]

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Pool the fractions containing this compound (identified by its characteristic yellow-orange color and Rf value) and concentrate the solvent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity this compound, employ preparative reversed-phase HPLC.[7][8][9][10][11]

-

Dissolve the partially purified this compound fraction from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto a C18 preparative column.

-

Elute with a gradient of water and acetonitrile. The exact gradient profile should be optimized based on analytical HPLC runs.

-

Collect the peak corresponding to this compound and remove the solvent by lyophilization or evaporation.

-

Analytical Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic and spectrometric techniques.

Table 3: Analytical Data for this compound

| Analytical Technique | Expected Results |

| Molecular Formula | C₁₄H₁₀Cl₂O₄[1] |

| Molecular Weight | 312.0 g/mol (monoisotopic mass: 311.9956 g/mol )[1] |

| UV/Vis Spectroscopy | Absorption maxima characteristic of a naphthoquinone chromophore |

| Infrared (IR) Spectroscopy | Peaks corresponding to hydroxyl, carbonyl (quinone and acetyl), and aromatic functionalities |

| ¹H and ¹³C NMR Spectroscopy | Chemical shifts and coupling constants consistent with the 8-(dichloroacetyl)-5-hydroxy-2,7-dimethylnaphthalene-1,4-dione structure |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns[12][13][14] |

Visualization of Experimental Workflow

The overall workflow for the isolation and purification of this compound can be visualized as follows:

Antifungal Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's antifungal activity is not yet fully elucidated. However, like many other quinone-containing natural products, its mode of action is likely multifaceted. Potential mechanisms include the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes, and disruption of membrane integrity.[15][16][17]

While no specific signaling pathway has been definitively identified as the primary target of this compound, its antifungal properties suggest potential interference with essential fungal signaling cascades such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.[18][19][20][21][22][23][24][25][26][27] These pathways are crucial for fungal survival under stress conditions, including exposure to antifungal agents.

Below is a conceptual diagram illustrating the potential points of interference of this compound with these critical fungal signaling pathways. Further research is required to validate these proposed interactions.

Conclusion

This technical guide has outlined the natural sources and a comprehensive methodology for the isolation and characterization of the antifungal metabolite, this compound. The provided experimental protocols and analytical data serve as a foundational resource for researchers aiming to work with this promising natural product. Further investigation into the precise mechanism of action and the identification of its specific molecular targets will be crucial for its potential development as a novel antifungal agent.

References

- 1. 8-(2,2-Dichloroacetyl)-5-hydroxy-2,7-dimethyl-1,4-naphthalenedione | C14H10Cl2O4 | CID 99583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 5. 5 Things to Consider When Selecting a Chromatography Silica [grace.com]

- 6. quora.com [quora.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 9. gilson.com [gilson.com]

- 10. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]

- 11. youtube.com [youtube.com]

- 12. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 13. lsa.umich.edu [lsa.umich.edu]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal Activity and Potential Action Mechanism of Allicin against Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview of the antifungal properties of allicin and its breakdown products--the possibility of a safe and effective antifungal prophylactic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The high osmolarity glycerol (HOG) pathway in fungi† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The High Osmolarity Glycerol (HOG) Pathway Functions in Osmosensing, Trap Morphogenesis and Conidiation of the Nematode-Trapping Fungus Arthrobotrys oligospora [mdpi.com]

- 20. The AwHog1 Transcription Factor Influences the Osmotic Stress Response, Mycelium Growth, OTA Production, and Pathogenicity in Aspergillus westerdijkiae fc-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell Wall Integrity and Its Industrial Applications in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mollisin: A Fungal Naphthoquinone with Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollisin is a chlorinated naphthoquinone, a secondary metabolite produced by certain species of ascomycete fungi belonging to the genus Mollisia. First isolated decades ago, this polyketide has garnered renewed interest due to its pronounced antifungal activities. This technical guide provides a comprehensive overview of this compound, focusing on the producing fungal strains, biosynthetic pathway, and methodologies for its study. While quantitative production data and the specific genetic blueprint for this compound biosynthesis remain areas for further investigation, this document consolidates the current knowledge and provides detailed, adaptable protocols for researchers. The guide is intended to serve as a foundational resource for scientists and professionals in drug development interested in exploring the therapeutic potential of this compound.

This compound-Producing Fungal Strains

This compound is primarily produced by fungi of the genus Mollisia, which belongs to the family Mollisiaceae. The most frequently cited producers in the scientific literature are:

-

Mollisia caesia : This species is a well-documented source of this compound.

-

Mollisia fallens : Another species recognized for its ability to produce this compound.

These fungi are typically saprotrophs found on decaying plant material. In laboratory settings, they can be cultured on standard mycological media to induce the production of secondary metabolites, including this compound.

Table 1: Known this compound-Producing Fungal Strains

| Fungal Species | Family | Known Bioactive Compounds | Reference |

| Mollisia caesia | Mollisiaceae | This compound, this compound A, this compound B | |

| Mollisia fallens | Mollisiaceae | This compound |

Quantitative Data on this compound Production

To date, there is a notable lack of published quantitative data on the yield of this compound from Mollisia caesia or Mollisia fallens under various culture conditions. The optimization of fermentation parameters to enhance this compound production presents a significant area for future research. For context, the following table provides examples of yields for other fungal naphthoquinones, which may serve as a benchmark for optimization studies of this compound production.

Table 2: Production of Naphthoquinones by Various Fungi (for reference)

| Fungal Species | Naphthoquinone | Culture Conditions | Yield | Reference |

| Fusarium decemcellulare | Javanicin, Fusarubin, etc. | Submerged culture | Not specified | |

| Monascus sp. | Monasones | Submerged culture | Not specified | |

| Astrosphaeriella papuana | Astropaquinones A-C | Cultures | Not specified |

Experimental Protocols

The following protocols are adapted from established methods for the cultivation of filamentous fungi and the extraction, purification, and analysis of fungal polyketides and naphthoquinones. These should be optimized for the specific Mollisia strain and laboratory conditions.

Cultivation of Mollisia Species for this compound Production

This protocol describes the submerged fermentation of Mollisia species, a common method for producing secondary metabolites.

Materials:

-

Culture of Mollisia caesia or Mollisia fallens on a potato dextrose agar (PDA) slant.

-

Potato Dextrose Broth (PDB) medium.

-

Sterile distilled water.

-

Sterile inoculation loop or scalpel.

-

Erlenmeyer flasks (250 mL).

-

Incubator shaker.

Procedure:

-

Inoculum Preparation: Aseptically transfer a small piece of mycelium from the PDA slant to a flask containing 50 mL of sterile PDB.

-

Incubation: Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

-

Production Culture: Inoculate a larger flask containing 100 mL of PDB with 10 mL of the seed culture.

-

Fermentation: Incubate the production culture under the same conditions (25°C, 150 rpm) for 14-21 days. The appearance of a yellow to orange pigmentation in the culture broth can be an indicator of this compound production.

Extraction and Purification of this compound

This protocol outlines the extraction of this compound from the culture broth and mycelium, followed by a general purification scheme.

Materials:

-

Culture broth and mycelium from Mollisia fermentation.

-

Ethyl acetate.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Hexane and ethyl acetate for chromatography elution.

-

Thin-layer chromatography (TLC) plates (silica gel).

Procedure:

-

Separation: Separate the mycelium from the culture broth by filtration.

-

Mycelial Extraction: Homogenize the mycelium and extract with ethyl acetate three times. Combine the ethyl acetate extracts.

-

Broth Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

-

Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification:

-

Dissolve the crude extract in a minimal amount of hexane.

-

Load the extract onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Monitor the fractions by TLC, visualizing the spots under UV light.

-

Combine the fractions containing the yellow-orange band corresponding to this compound.

-

Evaporate the solvent to obtain purified this compound.

-

Quantitative Analysis of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified this compound standard.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (or another suitable modifier).

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase HPLC column.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol of a known concentration. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol. Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions (to be optimized):

-

Column: C18 reversed-phase (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol. For example, start with 50% methanol and increase to 100% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan, likely in the range of 250-450 nm for naphthoquinones).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared samples.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

Biosynthesis of this compound

This compound is a polyketide, synthesized via the acetate-malonate pathway. While the specific biosynthetic gene cluster and enzymatic steps have not been fully elucidated for Mollisia species, a putative pathway can be proposed based on the biosynthesis of other fungal naphthoquinones. The biosynthesis is thought to proceed through a single-chain polyketide intermediate.

Putative Biosynthetic Pathway

The proposed pathway involves a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including chlorination, to yield the final this compound structure.

Methodological & Application

Application Notes and Protocols for the Extraction of Mollisin from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin, a dichlorinated naphthoquinone, is a fungal secondary metabolite originally isolated from Mollisia caesia. It has demonstrated significant antifungal properties, making it a compound of interest for the development of new therapeutic agents. This document provides detailed protocols for the cultivation of this compound-producing fungi, extraction of the compound, and subsequent purification and quantification. The methodologies described are compiled from established literature and are intended to provide a robust starting point for researchers.

Data Presentation: Comparison of Extraction and Purification Methods

The following table summarizes quantitative data from various potential extraction and purification methodologies for this compound and similar fungal naphthoquinones. This allows for a comparative analysis of different approaches.

| Fungal Species | Culture Type | Extraction Solvent | Purification Method | Yield | Purity | Reference |

| Mollisia caesia | Solid (Potato Dextrose Agar) | Chloroform | Preparative Thin-Layer Chromatography (TLC) | 4.8 mg (from 10 petri dishes) | Not Specified | McInnes et al. (1980) |

| Talaromyces sp. | Solid (Rice) | Ethyl Acetate | Silica Gel Column Chromatography | 40 g crude extract (from 4 kg rice) | Not Specified for specific naphthoquinones | (MDPI, 2021) |

| Neodidymelliopsis sp. | Solid (PDA) | Methanol/Dichloromethane | C8 Reversed-Phase & Sephadex LH-20 Column Chromatography | 5.01 g crude extract (from freeze-dried culture) | Not Specified for specific polyketides | (MDPI, 2022) |

| General Fungal Culture | Liquid | Ethyl Acetate | Not Specified | Variable | Variable | (PMC, 2021) |

Experimental Protocols

I. Fungal Cultivation for this compound Production

This protocol describes the cultivation of Mollisia caesia on a solid medium, which has been shown to produce this compound.

Materials:

-

Mollisia caesia culture

-

Potato Dextrose Agar (PDA) plates

-

Sterile inoculation loop or scalpel

-

Incubator

Procedure:

-

Aseptically inoculate PDA plates with a small piece of mycelium from a stock culture of Mollisia caesia.

-

Seal the plates with paraffin film.

-

Incubate the plates at 22-25°C in the dark for 16-26 days.[1]

-

Monitor the plates for the appearance of a characteristic yellow pigmentation, which indicates the production of this compound.

II. Extraction of this compound from Fungal Culture

Two alternative extraction protocols are provided: a traditional method using chloroform and a more environmentally friendly method using ethyl acetate.

Protocol A: Chloroform Extraction

Materials:

-

Fungal culture plates with mature Mollisia caesia

-

Chloroform

-

Sterile spatula or scalpel

-

Beaker or Erlenmeyer flask

-

Stir plate and stir bar (optional)

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

After the incubation period, scrape the fungal mycelium and the agar from the petri dishes into a beaker.

-

Add a sufficient volume of chloroform to completely cover the fungal material.

-

Stir the mixture at room temperature for several hours or let it stand overnight to allow for efficient extraction.

-

Filter the mixture to separate the chloroform extract from the solid fungal debris.

-

Wash the fungal debris with a small volume of fresh chloroform and combine the filtrates.

-

Concentrate the chloroform extract to dryness using a rotary evaporator to obtain the crude this compound extract.

Protocol B: Ethyl Acetate Extraction

Materials:

-

Fungal culture plates with mature Mollisia caesia

-

Ethyl acetate

-

Sterile spatula or scalpel

-

Beaker or Erlenmeyer flask

-

Stir plate and stir bar (optional)

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Follow steps 1-5 as in Protocol A, substituting ethyl acetate for chloroform.

-

Concentrate the ethyl acetate extract to dryness using a rotary evaporator to obtain the crude this compound extract.

III. Purification of this compound

This section details two methods for purifying this compound from the crude extract: preparative Thin-Layer Chromatography (TLC) and Column Chromatography.

Protocol A: Preparative Thin-Layer Chromatography (TLC)

Materials:

-

Crude this compound extract

-

Preparative silica gel TLC plates (e.g., Silica Gel 60)

-

Developing chamber

-

Chloroform (as the mobile phase)

-

Acetone

-

Spatula or razor blade

-

Glass vials

Procedure:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Apply the dissolved extract as a continuous band along the origin of a preparative TLC plate.

-

Place the plate in a developing chamber saturated with chloroform and allow the chromatogram to develop.

-

After development, remove the plate and let the solvent evaporate. This compound will appear as a bright yellow band.[1]

-

Carefully scrape the yellow band of silica gel from the plate.

-

Elute the this compound from the silica gel by washing with acetone.

-

Filter the acetone solution to remove the silica gel.

-

Evaporate the acetone to obtain purified this compound.

Protocol B: Column Chromatography

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes

-

TLC plates and developing chamber for monitoring fractions

Procedure:

-

Prepare a silica gel column by making a slurry of silica gel in the initial, least polar solvent (e.g., hexane) and pouring it into the column.

-

Allow the silica gel to settle, ensuring a well-packed column.

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions in separate tubes.

-

Monitor the fractions by TLC to identify those containing this compound (the yellow compound).

-

Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

IV. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a proposed method based on the analysis of similar naphthoquinone compounds. Method development and validation are recommended for accurate quantification.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid) or acetonitrile and water. A suggested starting gradient could be 50% methanol, increasing to 100% methanol over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 254 nm.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol or acetonitrile. Create a series of dilutions to generate a standard curve.

Procedure:

-

Prepare samples by dissolving a known weight of the extract or purified compound in the mobile phase.

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

Inject the standards and samples onto the HPLC system.

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Construct a standard curve by plotting the peak area versus the concentration of the this compound standards.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Caption: Experimental workflow for this compound extraction and purification.

Caption: Key factors influencing the final bioactivity of extracted this compound.

References

High-Yield Production of the Antifungal Polyketide Mollisin in Bioreactors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mollisin is a polyketide metabolite produced by the fungus Mollisia caesia with notable antifungal properties. As interest in novel antifungal agents continues to grow, optimizing the production of promising candidates like this compound is crucial for further research and development. This document provides detailed application notes and protocols for achieving high-yield production of this compound in bioreactors. The methodologies outlined are based on established principles of fungal fermentation and polyketide biosynthesis, adapted for the specific cultivation of Mollisia caesia.

This compound Biosynthesis and Regulation

This compound is synthesized via a single-chain polyketide pathway. Understanding the regulation of this pathway is key to enhancing production.

Biosynthetic Pathway

The biosynthesis of this compound originates from acetyl-CoA and malonyl-CoA precursors, which are condensed iteratively by a polyketide synthase (PKS) enzyme. While the specific genes and enzymes in Mollisia caesia have not been fully elucidated, the pathway is understood to follow a single-chain polyketide assembly.

Caption: Proposed biosynthetic pathway of this compound via a single-chain polyketide synthase.

Regulatory Signaling Pathways